molecular formula C10H18BrNO3 B6235972 tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate CAS No. 2679951-12-1

tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate

Cat. No. B6235972
CAS RN: 2679951-12-1
M. Wt: 280.2
InChI Key:
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Description

Tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate, commonly referred to as TB-Br-OPC, is an organobromine compound that is widely used in scientific research. TB-Br-OPC has a variety of applications, from synthesizing other compounds to studying the biochemical and physiological effects of bromine in the body.

Scientific Research Applications

TB-Br-OPC has a variety of applications in scientific research. It is widely used in organic synthesis as a reagent for the synthesis of other compounds, such as amines and amides. TB-Br-OPC has also been used to study the biochemical and physiological effects of bromine in the body. In addition, TB-Br-OPC has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals.

Mechanism of Action

TB-Br-OPC is believed to act as a brominating agent, which means it can add bromine atoms to other molecules. This process is known as bromination and can be used to synthesize a variety of compounds. In addition, TB-Br-OPC is believed to act as a proton donor, which means it can donate hydrogen atoms to other molecules. This process is known as protonation and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
TB-Br-OPC has been studied for its biochemical and physiological effects. Studies have shown that TB-Br-OPC can inhibit the activity of certain enzymes, such as cytochrome P450 and carboxylesterase. In addition, TB-Br-OPC has been shown to reduce inflammation and oxidative stress in cells. Finally, TB-Br-OPC has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

TB-Br-OPC has several advantages for lab experiments. It is easy to synthesize and can be used in a variety of reactions. In addition, TB-Br-OPC is relatively stable and can be stored for long periods of time. However, TB-Br-OPC also has some limitations. It is toxic and must be handled with care. In addition, TB-Br-OPC is expensive and can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for TB-Br-OPC research. One potential direction is to further study its biochemical and physiological effects. This could include studying its effects on enzymes, inflammation, oxidative stress, and cancer cells. Another potential direction is to develop new methods for synthesizing TB-Br-OPC. This could include developing new catalysts or reaction conditions. Finally, another potential direction is to develop new applications for TB-Br-OPC. This could include synthesizing new pharmaceuticals or studying its effects on other biological systems.

Synthesis Methods

TB-Br-OPC is synthesized by reacting tert-butyl N-hydroxycarbamate with bromine in aqueous solution. The reaction is catalyzed by a base, such as potassium carbonate, and takes place at room temperature. The reaction is complete when the bromine is completely consumed and the product is isolated. The product can then be purified by recrystallization and further characterized by spectroscopic methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate involves the reaction of tert-butyl carbamate with (2R)-5-bromo-4-oxopentan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "(2R)-5-bromo-4-oxopentan-2-ol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "sodium hydroxide" ], "Reaction": [ "Step 1: Add (2R)-5-bromo-4-oxopentan-2-ol to a solution of tert-butyl carbamate in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the precipitated dicyclohexylurea by filtration and wash the filter cake with dichloromethane.", "Step 4: Concentrate the filtrate under reduced pressure and purify the resulting intermediate by column chromatography.", "Step 5: Dissolve the intermediate in a solution of sodium hydroxide in water and stir at room temperature for several hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate as a white solid." ] }

CAS RN

2679951-12-1

Product Name

tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate

Molecular Formula

C10H18BrNO3

Molecular Weight

280.2

Purity

95

Origin of Product

United States

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